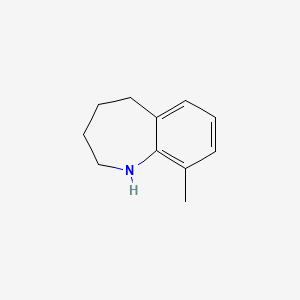

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound with the CAS Number: 153254-46-7 . It has a molecular weight of 161.25 and is typically stored at room temperature . The compound is usually in a liquid form .

Molecular Structure Analysis

The InChI code for 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is 1S/C11H15N/c1-9-5-4-7-10-6-2-3-8-12-11(9)10/h4-5,7,12H,2-3,6,8H2,1H3 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.Physical And Chemical Properties Analysis

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a white to yellow solid . It is typically stored at temperatures between 2-8°C .Scientific Research Applications

Positron Emission Tomography (PET) Imaging Agents

- GluN2B Subunits of NMDAR : Scientists aim to create PET tracers for imaging GluN2B subunits of N-methyl-d-aspartate receptors (NMDARs) using benzazepine analogues .

Anti-Cancer Research

- Binding Mode Studies : Computational methods help elucidate how 9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine interacts with tyrosine kinase ligand binding regions, aiding in anti-cancer drug design .

Synthetic Chemistry and Hydrogenation Reactions

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

9-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, a derivative of benzazepines, is a biologically active heterocyclic system Benzazepines have been known to interact with various receptors and enzymes, including sodium channels and squalene synthase .

Mode of Action

It’s known that benzazepines can block sodium channels , which are crucial for the conduction of nerve impulses. They can also inhibit squalene synthase , an enzyme involved in cholesterol synthesis.

Biochemical Pathways

Given its potential interaction with sodium channels and squalene synthase, it could influence the nerve impulse conduction and cholesterol synthesis pathways respectively .

Pharmacokinetics

Its predicted properties include a boiling point of 2761±250 °C and a density of 0969±006 g/cm3 . These properties could potentially influence its bioavailability.

Result of Action

Based on its potential interactions with sodium channels and squalene synthase, it could potentially alter nerve impulse conduction and cholesterol synthesis .

properties

IUPAC Name |

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-5-4-7-10-6-2-3-8-12-11(9)10/h4-5,7,12H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGNHCJTMJDLJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2842677.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide](/img/structure/B2842685.png)

![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)

![3-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2842695.png)